molecular formula C13H13N3O9S B10859264 Furazolium tartrate CAS No. 17692-15-8

Furazolium tartrate

Cat. No.: B10859264
CAS No.: 17692-15-8
M. Wt: 387.32 g/mol
InChI Key: UAGFATMWHGHRCP-LREBCSMRSA-N
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Preparation Methods

The preparation of furazolium tartrate involves the synthesis of the parent molecule, furazolium, followed by its reaction with tartaric acid to form the tartrate salt. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Furazolium tartrate undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly involving the nitrofuran moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: this compound can undergo substitution reactions, particularly at the furan ring. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield various substituted furazolium derivatives .

Scientific Research Applications

Furazolium tartrate has several scientific research applications, including:

    Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of other nitrofuran derivatives.

    Biology: In biological research, this compound is used to study the antibacterial activity of nitrofuran derivatives and their mechanisms of action.

    Medicine: Although this compound itself did not reach clinical approval, its derivatives are studied for their potential use as antibacterial agents.

    Industry: This compound is used in the development of antibacterial coatings and materials for industrial applications

Mechanism of Action

The mechanism of action of furazolium tartrate involves its interaction with bacterial DNA. Furazolium and its related free radical products are believed to bind DNA and induce cross-links, leading to high levels of mutations in the bacterial chromosome. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Furazolium tartrate can be compared with other nitrofuran derivatives, such as furazolidone and furazidin. These compounds share similar antibacterial properties but differ in their specific chemical structures and mechanisms of action. For example:

    Furazolidone: A nitrofuran derivative used to treat bacterial and protozoal infections.

    Furazidin: Another nitrofuran derivative with antibacterial activity.

This compound is unique in its specific structure and the presence of the tartrate moiety, which may influence its solubility and bioavailability compared to other nitrofuran derivatives .

Properties

CAS No.

17692-15-8

Molecular Formula

C13H13N3O9S

Molecular Weight

387.32 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C9H7N3O3S.C4H6O6/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;5-1(3(7)8)2(6)4(9)10/h1-2,5H,3-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

UAGFATMWHGHRCP-LREBCSMRSA-N

Isomeric SMILES

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

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